molecular formula C12H19NO4 B3324259 (1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1820752-46-2

(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No. B3324259
CAS RN: 1820752-46-2
M. Wt: 241.28
InChI Key: BKMZZZVRNHEHLG-PELKAZGASA-N
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Description

“(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid” is a complex organic compound. It contains a bicyclic structure (azabicyclo[4.1.0]heptane), a tert-butoxycarbonyl group (also known as a Boc group), and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the introduction of the Boc group and the carboxylic acid group. The Boc group is often used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the bicyclic structure. The presence of the Boc group and the carboxylic acid group also adds to the complexity. The stereochemistry is indicated by the (1R,6S) notation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the Boc group and the carboxylic acid group. The Boc group can be removed under acidic conditions, revealing the amine. The carboxylic acid group can participate in various reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scalable Synthesis : A study by Wang et al. (2013) describes a scalable synthesis method for a structurally similar compound, highlighting the importance of stereoselectivity in cyclopropanation steps for efficient production (Wang et al., 2013).
  • Efficient Synthesis Routes : Maton et al. (2010) discuss an efficient and scalable synthesis route for a related compound, starting from commercially available chiral lactone. This research showcases improvements over traditional methods, emphasizing the role of innovative approaches in chemical synthesis (Maton et al., 2010).
  • Synthesis Techniques : Napolitano et al. (2010) conducted a full study on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. They investigated different approaches to achieve an efficient synthesis, demonstrating the compound's potential as a building block in medicinal chemistry (Napolitano et al., 2010).

Applications in Medicinal Chemistry

  • Peptidomimetic Synthesis : Mandal et al. (2005) report an efficient synthesis method for azabicyclo alkane amino acids, which are useful as rigid dipeptide mimetics in drug discovery. This highlights the compound's utility in developing new medications (Mandal et al., 2005).
  • Conformational Studies : Hart and Rapoport (1999) synthesized a glutamic acid analogue using a similar compound, illustrating the use of such molecules in understanding peptide structure and function (Hart & Rapoport, 1999).

Advanced Chemical Transformations

  • Derivative Formation : Moskalenko and Boev (2014) explored the intramolecular nucleophilic opening of the oxirane ring in a related compound, leading to new piperidine derivatives. This shows the compound's versatility in creating diverse chemical structures (Moskalenko & Boev, 2014).
  • Nicotinic Receptor Binding Studies : Carroll et al. (2001) synthesized epibatidine analogues using a related compound. This research is significant for studying nicotinic acetylcholine receptor binding, crucial in neuropharmacology (Carroll et al., 2001).

properties

IUPAC Name

(1R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMZZZVRNHEHLG-MYIOLCAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2C[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 4
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 5
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

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